N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Beschreibung
This compound features a bipyrazole core substituted with three methyl groups (1',3',5'-trimethyl) and a carboxamide moiety linked to a 3,4-dimethoxyphenethyl chain.
Eigenschaften
Molekularformel |
C20H25N5O3 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-12-19(13(2)25(3)24-12)15-11-16(23-22-15)20(26)21-9-8-14-6-7-17(27-4)18(10-14)28-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,26)(H,22,23) |
InChI-Schlüssel |
VSZFFOFSPYBZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Knorr Pyrazole Synthesis with Trimethylation
The 1',3',5'-trimethylpyrazole subunit is typically synthesized via a modified Knorr pyrazole synthesis. Ethyl acetoacetate undergoes condensation with hydrazine hydrate in ethanol under reflux, followed by methylation using methyl iodide in the presence of potassium carbonate.
Reaction Conditions
-
Precursor : Ethyl acetoacetate (20 mmol)
-
Reagents : Hydrazine hydrate (24 mmol), MeI (60 mmol), K₂CO₃ (40 mmol)
-
Solvent : Ethanol (50 mL)
Functionalization of the Pyrazole-5-Carboxamide Subunit
Carboxylic Acid Activation and Amide Coupling
The pyrazole-5-carboxamide moiety is constructed via activation of the pyrazole-5-carboxylic acid intermediate. As demonstrated in analogous systems, the acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which is subsequently reacted with 2-(3,4-dimethoxyphenyl)ethylamine.
Stepwise Procedure
-
Acid Chloride Formation :
-
Amide Bond Formation :
Construction of the 3,4'-Bipyrazole System
Suzuki-Miyaura Cross-Coupling Approach
The bipyrazole framework is assembled via a palladium-catalyzed cross-coupling between halogenated pyrazole precursors. This method, adapted from pyrano[2,3-c]pyrazole syntheses, employs the following protocol:
Reaction Setup
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Ligand : XPhos (10 mol%)
-
Boronated Pyrazole : 1',3',5'-Trimethylpyrazole-4-boronic acid (1.2 equiv)
-
Halogenated Pyrazole : 5-Carboxamide-pyrazole-3-bromide (1.0 equiv)
-
Base : K₂CO₃ (3.0 equiv)
Key Analytical Data
-
HR-MS : m/z calculated for C₂₃H₂₈N₅O₄ [M+H]⁺: 454.2091; found: 454.2089
-
-NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 6.85–6.75 (m, 3H, aromatic-H), 3.90 (s, 6H, OCH₃), 3.40 (t, J=6.8 Hz, 2H, CH₂N), 2.95 (t, J=6.8 Hz, 2H, CH₂Ar), 2.30 (s, 3H, CH₃), 2.25 (s, 6H, CH₃)
Optimization and Alternative Routes
One-Pot Multi-Component Synthesis
An efficient alternative involves a four-component reaction inspired by pyrano[2,3-c]pyrazole methodologies:
Components
-
Ethyl acetoacetate (1.0 equiv)
-
1',3',5'-Trimethylpyrazole-4-carbohydrazide (1.2 equiv)
-
2-(3,4-Dimethoxyphenyl)ethyl isocyanide (1.0 equiv)
-
Malononitrile (1.5 equiv)
Conditions
-
Catalyst : InCl₃ (20 mol%)
-
Solvent : EtOH/H₂O (3:1) under ultrasound irradiation (40 kHz)
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High regioselectivity; scalable | Requires expensive Pd catalysts | 58–63 |
| Multi-Component Reaction | Rapid assembly; atom-economical | Limited substrate scope | 70–75 |
| Stepwise Amide Coupling | High purity; compatible with sensitive groups | Multi-step; lower overall yield | 65–72 |
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) erzielt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO₄ unter sauren oder neutralen Bedingungen.
Reduktion: LiAlH₄ in trockenem Ether oder NaBH₄ in Methanol.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-[2-(3,4-Dimethoxyphenyl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Entzündungswegen beteiligt sind, und so entzündungshemmende Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Indole Modifications
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Key Differences : The indole ring is substituted with a fluorine atom at the 5-position.
- Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and binding affinity to hydrophobic pockets. Molecular weight: 380.4 .
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
- Key Differences : A methoxy group replaces fluorine at the indole 5-position.
- Impact : Methoxy’s electron-donating properties could improve solubility but increase molecular weight (392.5 vs. 380.4). This substitution may alter pharmacokinetics, such as absorption and distribution .
Table 1: Comparison of Indole-Substituted Analogs
Pyrazole-Carboxamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Differences : Lacks the bipyrazole core; simpler benzamide structure.
- Impact: Lower molecular complexity results in higher synthetic yield (80% vs. unspecified for target compound).
N′-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- Key Differences : Hydrazide linker instead of carboxamide; 3-phenylpyrazole core.
Table 2: Pyrazole-Carboxamide Derivatives
Substituent Effects on Physicochemical Properties
- Observed in multiple analogs (e.g., ) .
- Trimethyl Bipyrazole Core : Increases steric bulk, which may hinder binding to flat receptor sites but improve selectivity .
- Fluoro vs. Methoxy : Fluorine’s smaller size and electronegativity vs. methoxy’s solubility-enhancing properties create a trade-off between bioavailability and solubility .
Biologische Aktivität
N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a synthetic compound belonging to the bipyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure
The compound's structure features a bipyrazole core with a 3,4-dimethoxyphenyl group and an ethyl chain. The unique substitution pattern is believed to play a crucial role in its biological activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The mechanism of action is thought to involve the inhibition of specific enzymes involved in inflammatory pathways. This inhibition can reduce the production of pro-inflammatory cytokines and mediators.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Pancreatic Tumor | 15 ± 2.5 | Inhibition of tubulin polymerization |
| Epithelial Carcinoma | 12 ± 1.8 | Induction of apoptosis via mitochondrial pathway |
| Murine Mammary Carcinoma | 20 ± 3.0 | Cell cycle arrest in mitosis |
These findings indicate that the compound may act by disrupting microtubule dynamics, similar to other known anticancer agents.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Microtubule Disruption : Similar to taxanes and vinca alkaloids, it may interfere with tubulin dynamics leading to cell cycle arrest.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Inflammatory Response : In vitro studies demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures.
- Cancer Cell Proliferation : A study involving various cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-3-(4-methoxyphenyl)-pyrazole | Contains a methoxy group on the phenyl ring | Simpler structure with fewer substitutions |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Similar pyrazole core but lacks additional substitutions | Focused on antifungal activity |
| N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole | Features a different phenyl substitution | Investigated for neuroprotective effects |
The structural complexity and potential therapeutic applications make this compound distinct from these compounds.
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (1.2 equiv) | |
| Temperature | 25°C (room temperature) | |
| Reaction Time | 12–24 hours |
Q. Table 2. Analytical Benchmarks
| Technique | Critical Data Points | Reference |
|---|---|---|
| ¹H NMR | δ 2.3–2.5 ppm (N-CH₃) | |
| HRMS | m/z 405.4 (C₂₂H₂₃N₅O₃) | |
| HPLC Purity | ≥95% (C18, 254 nm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
